molecular formula C20H23NO2 B14044547 Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Cat. No.: B14044547
M. Wt: 309.4 g/mol
InChI Key: GYFGJWIDELVOIG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate typically involves the reaction of benzhydryl chloride with azetidine-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.

Scientific Research Applications

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, while the azetidine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide: Contains a benzamide moiety and exhibits different biological activities.

    N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide: Another benzamide derivative with distinct pharmacological properties.

Biological Activity

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a benzhydryl group that enhances its lipophilicity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The azetidine moiety may facilitate binding to active sites of enzymes or receptors, leading to modulation of biological pathways. Research indicates that compounds with azetidine structures can exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Neuropharmacological Effects : Investigations into the central nervous system effects suggest possible applications in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntitumorCytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokines
NeuropharmacologicalPotential neuroprotective effects

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect.
  • Inflammation Modulation : In vitro experiments demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
  • Neuroprotective Potential : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and reduced neuronal loss, indicating possible therapeutic applications for Alzheimer's disease.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

InChI

InChI=1S/C20H23NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20H,2,13-15H2,1H3

InChI Key

GYFGJWIDELVOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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